LY81067

描述

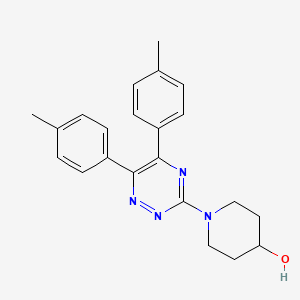

LY81067 is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methylphenyl groups and a 4-hydroxypiperidino group attached to the triazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of LY81067 typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate This intermediate can then undergo cyclization with cyanogen bromide to form the triazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

化学反应分析

Types of Reactions

LY81067 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazines with various functional groups.

科学研究应用

Neuropharmacological Applications

Anticonvulsant Activity

LY81067 has been studied for its anticonvulsant properties, particularly in models of epilepsy. A significant study utilized positron emission tomography (PET) and electroencephalographic (EEG) recordings in baboons to evaluate its effects on photosensitive epilepsy. The findings indicated that this compound could modulate brain activity associated with seizure disorders, suggesting its potential as a therapeutic agent for epilepsy management .

Mechanism of Action

The mechanism through which this compound exerts its anticonvulsant effects involves the modulation of neurotransmitter systems and ion channels. Research indicates that it may enhance GABAergic transmission, thus stabilizing neuronal excitability and preventing seizure propagation .

Cancer Research Applications

Antitumor Activity

Recent studies have explored the potential of this compound derivatives in cancer therapy. The compound has been shown to possess antitumor properties, with investigations focusing on its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, new derivatives designed as molecular hybrids containing triazine and sulfonamide structures have demonstrated promising anticancer activity in vitro .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of novel this compound derivatives, which were evaluated for their anticancer efficacy. The derivatives were tested against several cancer cell lines, revealing varying degrees of cytotoxicity and highlighting the potential for developing targeted cancer therapies based on this compound .

Table 1: Summary of Anticonvulsant Studies Using this compound

| Study Reference | Model Used | Methodology | Key Findings |

|---|---|---|---|

| Baboons | EEG & PET | Modulated brain activity; potential anticonvulsant | |

| Rodent Models | Behavioral Tests | Reduced seizure frequency |

Table 2: Antitumor Activity of this compound Derivatives

| Derivative Name | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazine-Sulfonamide 1 | A549 (Lung Cancer) | 15 | Induced apoptosis |

| Triazine-Sulfonamide 2 | MCF-7 (Breast Cancer) | 10 | Inhibited cell proliferation |

| Triazine-Sulfonamide 3 | HeLa (Cervical Cancer) | 20 | GABAergic modulation |

作用机制

The mechanism of action of LY81067 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target molecules.

相似化合物的比较

Similar Compounds

5,6-Bis(4-methylphenyl)-1,2,4-triazine: Lacks the 4-hydroxypiperidino group, which may affect its biological activity.

3-(4-Hydroxypiperidino)-1,2,4-triazine: Lacks the 4-methylphenyl groups, which may influence its chemical reactivity and stability.

Uniqueness

LY81067 is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both 4-methylphenyl and 4-hydroxypiperidino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

常见问题

Basic Question: What is the primary mechanism by which LY81067 modulates benzodiazepine receptor binding?

Answer:

this compound, a diaryltriazine, enhances benzodiazepine receptor binding by interacting with the GABAA receptor complex. Specifically, it increases the affinity of [<sup>3</sup>H]flunitrazepam binding in rat cerebral cortex membranes, primarily by reducing the dissociation rate of the ligand-receptor complex. This effect is chloride-dependent and partially inhibited by GABA antagonists like bicuculline and picrotoxin, suggesting action near the picrotoxin-sensitive anion recognition site .

Methodological Insight:

To replicate this finding, use receptor binding assays with cortical membrane preparations, varying chloride concentrations (e.g., 0–150 mM NaCl) to validate dependency. Scatchard analysis is critical to distinguish changes in binding affinity (Kd) versus receptor density (Bmax) .

Basic Question: What experimental protocols are recommended for studying this compound's effects on benzodiazepine binding?

Answer:

Standard protocols include:

- Membrane Preparation: Isolate rat cerebral cortex membranes via homogenization and centrifugation.

- Radioligand Binding Assays: Use [<sup>3</sup>H]flunitrazepam (1–2 nM) in Tris-HCl buffer (pH 7.4) with varying this compound concentrations (e.g., 1–100 µM).

- Incubation Conditions: 25°C for 30–60 minutes, followed by rapid filtration to separate bound/free ligand.

- Data Analysis: Apply Scatchard plots or nonlinear regression to quantify Kd and Bmax changes .

Key Variables to Control: Chloride ion concentration, temperature, and membrane protein content (0.5–1 mg/mL).

Advanced Question: How can researchers resolve contradictions in this compound's reported efficacy across in vitro and in vivo studies?

Answer:

Discrepancies often arise from differences in:

- Model Systems: In vitro assays (e.g., membrane binding) may not replicate in vivo neurochemical environments (e.g., synaptic GABA levels).

- Dosage and Bioavailability: this compound’s pharmacokinetics (e.g., blood-brain barrier penetration) in live models (e.g., baboons) require validation via PET imaging or microdialysis .

- Species-Specific Responses: Compare rodent and primate data to assess translational relevance.

Methodological Approach:

- Conduct parallel in vitro/in vivo experiments using identical this compound batches.

- Use functional PET imaging (e.g., [<sup>11</sup>C]Ro 15-1788) to correlate receptor occupancy with behavioral outcomes in animal models .

Advanced Question: How should researchers optimize assay conditions for detecting this compound's chloride-dependent effects?

Answer:

- Chloride Titration: Perform binding assays across a chloride gradient (0–200 mM NaCl) to identify optimal ionic conditions.

- Antagonist Controls: Include bicuculline (10 µM) or picrotoxin (100 µM) to isolate this compound-specific effects from endogenous GABA activity.

- Temperature Sensitivity: Test incubation temperatures (4°C vs. 25°C) to assess kinetic stability .

Data Interpretation: Plot % enhancement of [<sup>3</sup>H]flunitrazepam binding against chloride concentration to derive EC50 values for this compound’s chloride dependency.

Advanced Question: What statistical methods are appropriate for analyzing this compound's biphasic effects in dose-response studies?

Answer:

- Nonlinear Regression: Fit data to a two-site binding model (e.g., GraphPad Prism’s “Two-Site Competition” equation) to distinguish high- and low-affinity interactions.

- ANOVA with Post Hoc Tests: Compare means across multiple this compound concentrations and control groups.

- Error Analysis: Report SEM and confidence intervals (95%) for reproducibility .

Example Workflow:

Normalize binding data to baseline (0% inhibition) and maximal effect (100% GABA enhancement).

Use F-tests to determine if a biphasic model significantly improves fit over a single-site model.

Advanced Question: How can researchers validate this compound's anticonvulsant activity while addressing variability in seizure models?

Answer:

- Model Selection: Use established seizure induction methods (e.g., pentylenetetrazole or maximal electroshock) in rodents or photosensitive baboons.

- Endpoint Harmonization: Standardize metrics (e.g., seizure latency, severity scores) across labs.

- Blinded Scoring: Minimize bias in behavioral assessments.

Data Reconciliation:

属性

CAS 编号 |

87186-60-5 |

|---|---|

分子式 |

C22H24N4O |

分子量 |

360.5 g/mol |

IUPAC 名称 |

1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |

InChI |

InChI=1S/C22H24N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10,19,27H,11-14H2,1-2H3 |

InChI 键 |

DIASUTCRTFLJTA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C |

规范 SMILES |

CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5,6-bis(4-methylphenyl)-3-(4-hydroxypiperidino)-1,2,4-triazine Lilly 81067 LY 81067 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。